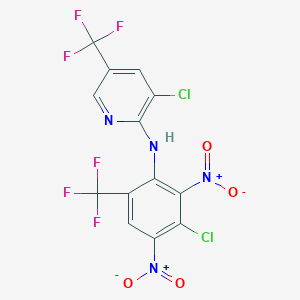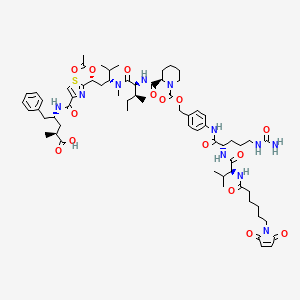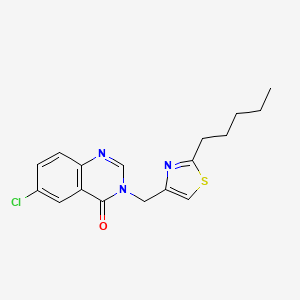![molecular formula C28H42N2O3 B12423547 (5Z,8Z,11Z,14Z)-N'-[(4-hydroxy-3-methoxyphenyl)methyl]icosa-5,8,11,14-tetraenehydrazide](/img/structure/B12423547.png)
(5Z,8Z,11Z,14Z)-N'-[(4-hydroxy-3-methoxyphenyl)methyl]icosa-5,8,11,14-tetraenehydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5Z,8Z,11Z,14Z)-N’-[(4-hydroxy-3-methoxyphenyl)methyl]icosa-5,8,11,14-tetraenehydrazide is a complex organic compound characterized by its unique structure, which includes multiple double bonds and a hydrazide functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5Z,8Z,11Z,14Z)-N’-[(4-hydroxy-3-methoxyphenyl)methyl]icosa-5,8,11,14-tetraenehydrazide typically involves a multi-step process. One common method includes the following steps:
Formation of the Icosatetraene Backbone: This involves the preparation of the icosatetraene backbone through a series of Wittig reactions, which introduce the conjugated double bonds.
Introduction of the Hydrazide Group: The hydrazide group is introduced via a hydrazinolysis reaction, where a hydrazine derivative reacts with an ester precursor.
Attachment of the Phenyl Group: The final step involves the coupling of the 4-hydroxy-3-methoxyphenyl group to the hydrazide backbone using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of advanced purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Chemischer Reaktionen
Types of Reactions
(5Z,8Z,11Z,14Z)-N’-[(4-hydroxy-3-methoxyphenyl)methyl]icosa-5,8,11,14-tetraenehydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting double bonds to single bonds.
Substitution: Nucleophilic substitution reactions can occur at the hydrazide group, where nucleophiles such as amines or thiols replace the hydrazide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Corresponding substituted hydrazides.
Wissenschaftliche Forschungsanwendungen
(5Z,8Z,11Z,14Z)-N’-[(4-hydroxy-3-methoxyphenyl)methyl]icosa-5,8,11,14-tetraenehydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory diseases.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of (5Z,8Z,11Z,14Z)-N’-[(4-hydroxy-3-methoxyphenyl)methyl]icosa-5,8,11,14-tetraenehydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoic acid: Similar backbone but lacks the hydrazide and phenyl groups.
(5Z,8Z,11Z,14Z)-N’-[(4-hydroxyphenyl)methyl]icosa-5,8,11,14-tetraenehydrazide: Similar structure but without the methoxy group on the phenyl ring.
Uniqueness
(5Z,8Z,11Z,14Z)-N’-[(4-hydroxy-3-methoxyphenyl)methyl]icosa-5,8,11,14-tetraenehydrazide is unique due to the presence of both the hydrazide and the 4-hydroxy-3-methoxyphenyl groups, which confer specific chemical and biological properties not found in similar compounds.
Eigenschaften
Molekularformel |
C28H42N2O3 |
|---|---|
Molekulargewicht |
454.6 g/mol |
IUPAC-Name |
(5Z,8Z,11Z,14Z)-N'-[(4-hydroxy-3-methoxyphenyl)methyl]icosa-5,8,11,14-tetraenehydrazide |
InChI |
InChI=1S/C28H42N2O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-28(32)30-29-24-25-21-22-26(31)27(23-25)33-2/h7-8,10-11,13-14,16-17,21-23,29,31H,3-6,9,12,15,18-20,24H2,1-2H3,(H,30,32)/b8-7-,11-10-,14-13-,17-16- |
InChI-Schlüssel |
PWCCYGVTOXEPHJ-ZKWNWVNESA-N |
Isomerische SMILES |
CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)NNCC1=CC(=C(C=C1)O)OC |
Kanonische SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)NNCC1=CC(=C(C=C1)O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






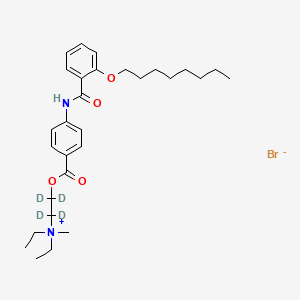
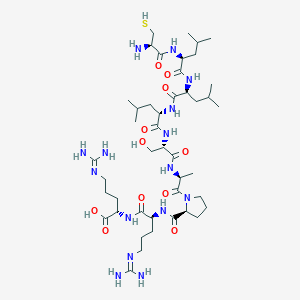
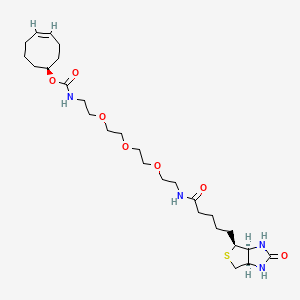
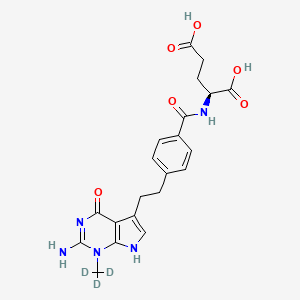
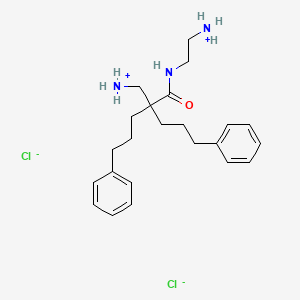
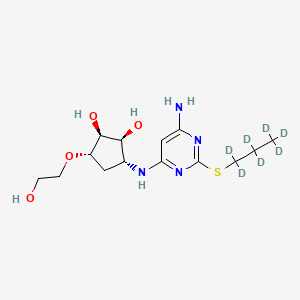
![c[Arg-Arg-Arg-Arg-Dip-Dip-Dip]](/img/structure/B12423534.png)
